2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-nitroaniline with a suitable isoindolinone precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to maximize yield and minimize waste, often involving multiple steps including purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-butyl-3-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindol-1-one, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-butyl-3-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindol-1-one: A reduced derivative with different biological activities.
2-butyl-3-[(4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one: A substituted derivative with unique properties.
Uniqueness
2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structure and the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-butyl-3-(4-nitroanilino)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-12-20-17(15-6-4-5-7-16(15)18(20)22)19-13-8-10-14(11-9-13)21(23)24/h4-11,17,19H,2-3,12H2,1H3 |
InChI Key |
NXAKIASBPATKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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